molecular formula C12H14O3 B13558659 3-Benzyloxolane-3-carboxylic acid

3-Benzyloxolane-3-carboxylic acid

Cat. No.: B13558659
M. Wt: 206.24 g/mol
InChI Key: NYPKWCFGOPTYDQ-UHFFFAOYSA-N
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Description

3-Benzyloxolane-3-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a benzyl ether group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄O₃, and its structure combines aromatic and ether functionalities with a polar carboxylic acid group.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-benzyloxolane-3-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-11(14)12(6-7-15-9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)

InChI Key

NYPKWCFGOPTYDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-benzyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Benzyloxolane-3-carboxylic acid with two structurally related compounds: 3-(benzylamino)oxolane-3-carboxylic acid and caffeic acid.

Compound Name Molecular Formula Substituent Type Key Functional Groups Intended Uses Availability
3-Benzyloxolane-3-carboxylic acid C₁₂H₁₄O₃ Benzyl ether Ether, Carboxylic acid Synthetic intermediates Discontinued
3-(Benzylamino)oxolane-3-carboxylic acid C₁₂H₁₅NO₃ Benzylamine Amine, Carboxylic acid Pharmacological research Available
Caffeic acid C₉H₈O₄ Dihydroxybenzene Phenolic, Acrylic acid Food, cosmetics, supplements Available
Key Observations:

In contrast, the benzylamine group in its amino analog introduces basicity and hydrogen-bonding capability, which may influence receptor binding in drug design .

Stereochemical Considerations: The (3R)-enantiomer of 3-(benzylamino)oxolane-3-carboxylic acid has been structurally characterized, highlighting the importance of chirality in pharmacological activity . No stereochemical data are available for 3-Benzyloxolane-3-carboxylic acid in the provided evidence.

Caffeic acid’s broad applications in supplements and cosmetics underscore the utility of carboxylic acid derivatives in consumer products .

Research Findings and Functional Implications

  • 3-Benzyloxolane-3-carboxylic Acid: Limited data exist on its specific applications, but its ether-linked benzyl group may stabilize the oxolane ring, affecting solubility and reactivity in synthetic pathways.
  • The amine group enables salt formation (e.g., hydrochloride), improving crystallinity and bioavailability for drug development .
  • Caffeic Acid :

    • Widely researched for its anti-inflammatory and antioxidant effects, driven by its dihydroxybenzene and conjugated double-bond system .

Biological Activity

3-Benzyloxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.

Chemical Structure and Properties

3-Benzyloxolane-3-carboxylic acid features a benzyl group attached to an oxolane ring with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds, suggesting that 3-Benzyloxolane-3-carboxylic acid may exhibit comparable effects. For instance, compounds like coumarin-3-carboxylic acid (3-CCA) demonstrated strong antibacterial activity against various plant pathogens, with effective concentrations ranging from 26.64 μg/mL to 40.73 μg/mL . While specific data on 3-Benzyloxolane-3-carboxylic acid is limited, the structural similarities suggest potential efficacy against bacterial strains.

Table 1: Comparison of Antibacterial Activities

CompoundEffective Concentration (μg/mL)Target Bacteria
Coumarin-3-carboxylic acid26.64 - 40.73Acidovorax citrulli, Ralstonia solanacearum
3-Benzyloxolane-3-carboxylic acidTBDTBD

Anti-inflammatory Properties

Research into related carboxylic acids indicates potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 3-Benzyloxolane-3-carboxylic acid could also possess anti-inflammatory activity, although specific studies are needed to confirm this.

Cytotoxicity and Safety Profile

The safety profile of 3-Benzyloxolane-3-carboxylic acid can be inferred from studies on related benzyl alkanoates. Generally, these compounds exhibit low toxicity in mammalian systems, with significant effects observed only at high concentrations . For example, benzyl alcohol derivatives showed minimal cytotoxicity at concentrations below 20 μM . Further investigations are necessary to establish the cytotoxic effects of 3-Benzyloxolane-3-carboxylic acid specifically.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study on coumarin derivatives demonstrated that structural modifications significantly influenced antibacterial activity. Similar modifications in 3-Benzyloxolane-3-carboxylic acid could enhance its antibacterial properties against resistant strains.
  • Safety Assessments : The OECD guidelines suggest that repeated-dose toxicity studies are critical for evaluating safety profiles of new compounds . Similar assessments for 3-Benzyloxolane-3-carboxylic acid would provide valuable insights into its long-term effects.

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